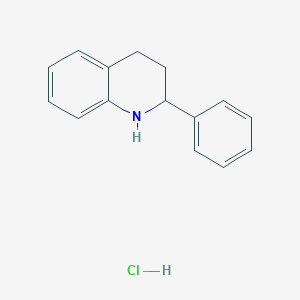

2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride

Description

2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride (2-Ph-THQ·HCl) is a tetrahydroquinoline derivative featuring a phenyl substituent at the 2-position and a hydrochloride salt. Tetrahydroquinolines are heterocyclic compounds of significant pharmacological interest due to their structural similarity to bioactive alkaloids. Substituted tetrahydroquinolines are pivotal in drug discovery, serving as core structures for cardiotonics, respiratory agents, and antimicrobials .

Properties

IUPAC Name |

2-phenyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h1-9,15-16H,10-11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHKFRIVZVHEEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108716-07-0 | |

| Record name | 2-phenyl-1,2,3,4-tetrahydroquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the hydrogenation of quinoline derivatives. One common method is the selective hydrogenation of quinolines using a nitrogen-doped carbon-supported palladium catalyst under mild conditions . Another approach involves the enantioselective synthesis using a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation processes using supported metal catalysts. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Reduction: It can be reduced under hydrogenation conditions to form different tetrahydroquinoline derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and tungstate ions.

Reduction: Palladium or other metal catalysts under hydrogenation conditions.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

Oxidation: N-hydroxy lactams.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential

The compound is part of a larger family of tetrahydroquinolines, which have been extensively studied for their diverse pharmacological properties. Research indicates that derivatives of tetrahydroquinoline exhibit a range of biological activities, including:

- Antimicrobial Activity : Tetrahydroquinolines have shown effectiveness against various bacterial pathogens, making them candidates for antibiotic development .

- Neuroprotective Effects : Some derivatives are being investigated for their potential to protect neurons in conditions such as Alzheimer's disease and ischemic damage .

- Anticancer Properties : Certain tetrahydroquinoline derivatives have demonstrated activity against cancer cell lines, suggesting potential as anticancer agents .

Synthetic Methodologies

Synthesis Techniques

The synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods:

- Domino Reactions : These reactions involve multiple steps occurring in a single process, allowing for efficient synthesis of complex molecules. Recent studies highlight the utility of domino reactions in producing tetrahydroquinolines with high yields .

- Chiral Synthesis : Methods for producing optically pure forms of tetrahydroquinolines have been developed, enhancing their applicability in pharmaceuticals where stereochemistry is critical .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Applications

A study highlighted the neuroprotective properties of certain tetrahydroquinoline derivatives, demonstrating their ability to reduce neuronal death following ischemic events. The mechanism involves the modulation of neuroinflammatory pathways and enhancement of neuronal survival signals .

Mechanism of Action

The mechanism of action of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to interact with specific molecular targets, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Trends

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) improve binding to enzymatic targets but may reduce bioavailability due to increased polarity .

- Stereochemistry : Diastereomeric ratios (e.g., cis/trans = 4.0:1 in 3ca) complicate purification but are critical for biological activity .

- Synthetic Challenges : Borch reductive amination is unsuitable for ketones, limiting THQ diversity, while Hf(OTf)₄ catalysis offers better stereocontrol .

Biological Activity

2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound belonging to the tetrahydroquinoline family, which has garnered significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its mechanism of action, therapeutic potential, and structure-activity relationship (SAR) studies.

Anticancer Properties

Recent studies have highlighted the potential of tetrahydroquinoline derivatives in cancer therapy. For instance, a series of novel tetrahydroquinolinones were synthesized and evaluated for their ability to inhibit colorectal cancer (CRC) growth. One compound demonstrated significant antiproliferative activity at micromolar concentrations and induced oxidative stress leading to autophagy in cancer cells via the PI3K/AKT/mTOR signaling pathway . This suggests that derivatives of tetrahydroquinoline may serve as promising leads for anticancer drug development.

Neuroprotective Effects

Tetrahydroquinoline derivatives have also been studied for their neuroprotective effects. They exhibit the ability to inhibit dopamine release induced by methamphetamine, indicating a potential role in treating drug addiction and neurodegenerative disorders . The inhibition of dopamine release is crucial as it may help mitigate the neurotoxic effects associated with excessive dopamine levels.

Structure-Activity Relationship (SAR)

The SAR studies of tetrahydroquinoline compounds reveal critical insights into how modifications influence biological activity. For example, various substitutions at different positions on the tetrahydroquinoline ring have been shown to impact potency against specific targets. A review indicated that certain substituents enhanced the inhibitory effects on bacterial strains while others were less effective .

Table 1: Summary of SAR Findings on Tetrahydroquinoline Derivatives

| Compound | Substituent | Activity | IC50 (µM) |

|---|---|---|---|

| 20d | N-(3-fluorophenyl)carbamate | Antiproliferative in CRC | Micromolar |

| 42a | 4-Chloro | Moderate potency against bacteria | <30 |

| 42f | Benzyl | Reduced activity compared to phenyl | >40 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Oxidative Stress Induction : Compounds in this class can induce oxidative stress in cancer cells, leading to apoptosis.

- Dopamine Release Inhibition : By inhibiting methamphetamine-induced dopamine release, these compounds may protect against neurotoxicity.

- Cell Migration and Inflammation Modulation : Some derivatives have shown anti-inflammatory properties by inhibiting pro-inflammatory mediators in activated microglial cells .

Case Studies

Several case studies have illustrated the therapeutic potential of tetrahydroquinoline derivatives:

- Colorectal Cancer : A study demonstrated that specific tetrahydroquinolinones inhibited CRC cell proliferation by inducing oxidative stress and altering protein expression related to cell survival and metastasis .

- Neuroprotection : Research indicated that certain tetrahydroquinolines could mitigate neuroinflammation and protect neuronal cells from damage caused by inflammatory stimuli .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, and what are their key intermediates?

- Methodological Answer : The compound can be synthesized via intramolecular cyclization of N-(3-chloro-2-hydroxypropyl)diphenylamine intermediates under thermal conditions. This involves heating diphenylamine with epichlorohydrin, leading to the formation of the tetrahydroquinoline core through electrophilic attack on the aromatic ring . Key intermediates include N-2,3-epoxypropyl derivatives of aromatic amines, which undergo cyclization to form the tetrahydroquinoline scaffold.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR : H and C NMR to verify aromatic proton environments and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, as demonstrated in studies of similar tetrahydroquinoline derivatives .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures) is standard. Recrystallization from ethanol or methanol can enhance purity. For hydrochloride salts, precipitation in diethyl ether after acidification is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of bifunctional tetrahydroquinoline derivatives?

- Methodological Answer : Key parameters include:

- Temperature : Controlled heating (80–120°C) to avoid side reactions like over-alkylation.

- Catalysts : Use of Lewis acids (e.g., ZnCl) to accelerate cyclization.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution. Substituent steric effects must be evaluated to prevent steric hindrance during cyclization .

Q. How should researchers address contradictions in reported biological activities of tetrahydroquinoline derivatives?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations). To resolve this:

- Standardize Assays : Use validated protocols (e.g., ISO/IEC 17043) for reproducibility.

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) to isolate contributing factors.

- Meta-Analysis : Compare data across studies while controlling for variables like purity (>95%) and salt form (hydrochloride vs. free base) .

Q. What strategies mitigate low yields in intramolecular cyclization steps during tetrahydroquinoline synthesis?

- Methodological Answer : Low yields often result from incomplete ring closure or competing reactions. Solutions include:

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) to direct cyclization.

- Kinetic Studies : Use in situ monitoring (e.g., FTIR or HPLC) to identify optimal reaction termination points .

Methodological Challenges and Solutions

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature/Humidity : 40°C/75% relative humidity for 6 months.

- Light Exposure : Use ICH Q1B guidelines for photostability testing.

- Analytical Monitoring : Track degradation via HPLC-MS and quantify impurities (e.g., quinoline oxidation products) .

Q. What analytical approaches resolve overlapping spectral signals in tetrahydroquinoline derivatives?

- Methodological Answer : Advanced techniques include:

- 2D NMR (COSY, NOESY) : To distinguish coupled protons and spatial proximities.

- Dynamic NMR : For assessing conformational exchange in solution.

- Computational Modeling : DFT calculations to predict chemical shifts and verify assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.